molecular formula C7H6ClNO3 B1596390 (2-chloro-4-nitrophenyl)methanol CAS No. 52301-88-9

(2-chloro-4-nitrophenyl)methanol

Cat. No.: B1596390
CAS No.: 52301-88-9
M. Wt: 187.58 g/mol
InChI Key: XHIXVZHYFBOAJT-UHFFFAOYSA-N
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Description

(2-chloro-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.

Mode of Action

CNP-8 . This bacterium degrades 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway . The enzymes HnpAB and HnpC play crucial roles in this degradation process . While this doesn’t directly describe the mode of action of (2-chloro-4-nitrophenyl)methanol, it provides some insight into how similar compounds might interact with their targets.

Biochemical Pathways

CNP-8 . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

CNP-8 results in the formation of 1,2,4-benzenetriol, a less toxic compound .

Biochemical Analysis

Biochemical Properties

(2-chloro-4-nitrophenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with flavin-dependent monooxygenases, which catalyze the conversion of this compound to other metabolites. This interaction is crucial for the compound’s role in oxidative reactions, where it acts as a substrate for enzymatic transformations . Additionally, this compound can interact with dioxygenases, which further process the compound through ring-cleavage mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and detoxification pathways . Furthermore, this compound can alter cellular metabolism by acting as a substrate for metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, the compound’s interaction with flavin-dependent monooxygenases involves binding to the enzyme’s active site, leading to the conversion of this compound to other metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and industrial applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its conversion by flavin-dependent monooxygenases, which catalyze the removal of the nitro group and subsequent formation of other metabolites . This pathway is essential for the compound’s role in oxidative metabolism and detoxification processes. Additionally, this compound can influence metabolic flux by acting as a substrate for other metabolic enzymes, thereby affecting the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biochemical activity and overall impact on biological systems. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications . This localization is important for its interaction with specific enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-4-nitrophenyl)methanol can be achieved through several methods. One common method involves the reduction of 2-Chloro-4-nitrobenzaldehyde. This reduction can be carried out using sodium borohydride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the reduction of 2-Chloro-4-nitrobenzaldehyde using hydrogen gas in the presence of a palladium catalyst can be employed. This method allows for the efficient production of the alcohol on a larger scale.

Chemical Reactions Analysis

Types of Reactions: (2-chloro-4-nitrophenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The alcohol can be oxidized to 2-Chloro-4-nitrobenzaldehyde using oxidizing agents such as pyridinium chlorochromate in dichloromethane.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: 2-Chloro-4-nitrobenzaldehyde.

    Reduction: 2-Chloro-4-aminobenzyl alcohol.

    Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

(2-chloro-4-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and aldehydes.

    Medicine: Research into potential pharmaceutical applications is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Chloro-2-nitrobenzyl alcohol: Similar structure but with different positions of the chlorine and nitro groups.

    2-Nitrobenzyl alcohol: Lacks the chlorine substituent.

    4-Chlorobenzyl alcohol: Lacks the nitro substituent.

Uniqueness: (2-chloro-4-nitrophenyl)methanol is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXVZHYFBOAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200332
Record name 2-Chloro-4-nitrobenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52301-88-9
Record name 2-Chloro-4-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52301-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitrobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-nitrobenzyl alcohol
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Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask, methyl 2-chloro-4-nitrobenzoate (5 g, 23 mmol) was dissolved in anhydrous dichloromethane (100 mL). The solution was cooled to −78° C. under nitrogen. Bis(2-methylpropyl)alumane (35 mL, 35 mmol, 1 M in hexane) was added dropwise. The mixture was stirred at −78° C. for 4 hours and quenched by addition of water (5 mL). The resulting mixture was warmed up to room temperature in 20 minutes. Na2SO4 (15 g) was added. After 10 minutes, the mixture was filtered. The filtrate was evaporated to provide (2-chloro-4-nitrophenyl)methanol (95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

35.9 g (0.22 mol) of 1,1′-carbonyldiimidazole is slowly added to a solution of 41.1 g (0.2 mol) of 2-chloro-4-nitrobenzoic acid in 400 mL of THF. The reaction mixture is stirred for 1.5 hours at 35° C. Then the green reaction mixture is cooled down using ice and at maximum 20° C. combined dropwise with a solution of 26.5 g (0.7 mol) of sodium borohydride in 400 mL of water. After 1.5 hours stirring, the reaction mixture is diluted with 200 mL of water and then neutralized with 250 mL of semiconcentrated hydrochloric acid. It is stirred for 1 hour, then extracted twice with ethyl acetate and the organic phase is dried over sodium sulfate. The desiccant is filtered off and the solvent is evaporated down. The residue is crystallized with petroleum ether, suction filtered, and dried at 50° C. in the drying chamber. Yield: 37.66 g (100% of theory); melting point: 62° C.-64° C.; C7H6ClNO3 (M=187.58); calc.: molecular ion peak (M+H)+: 187/189 (Cl); found: molecular ion peak (M+H)+: 187/189 (Cl); Rf value: 0.70 (silica gel, dichloromethane/methanol (90:10)).
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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